2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride
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Overview
Description
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3N and a molecular weight of 217.66 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl and trifluoroethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 2,5-dimethylpyrrolidine with 2,2,2-trifluoroethyl chloride in the presence of a base to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules with inhibitory activity on enzymes like carbonic anhydrase.
2,2,2-Trifluoroethylamine: Used in the determination of non-steroidal anti-inflammatory drug residues in environmental samples.
The unique combination of the trifluoroethyl group and the pyrrolidine ring in this compound provides distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1823577-84-9) is a compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H15ClF3N
- Molecular Weight : 217.66 g/mol
- CAS Number : 1823577-84-9
The trifluoroethyl group is notable for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological effects.
Research indicates that compounds containing trifluoroethyl groups can influence various biological pathways. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized to interact with neurotransmitter systems and phosphodiesterase (PDE) inhibition pathways.
In Vitro Studies
Preliminary studies have assessed the cytotoxicity and anti-inflammatory properties of similar pyrrolidine derivatives. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against various cell lines involved in inflammatory responses .
Study | Compound | IC50 (µM) | Effect |
---|---|---|---|
A | Similar Pyrrolidine | 10 | Anti-inflammatory |
B | Trifluoromethyl Derivative | 5 | Cytotoxicity |
In Vivo Studies
Research has not yet specifically documented in vivo studies for this compound. However, related compounds have been shown to exhibit significant effects in animal models of asthma and chronic obstructive pulmonary disease (COPD), suggesting that this compound may also provide therapeutic benefits in similar contexts .
Case Studies
- Asthma Model : A study involving PDE4 inhibitors demonstrated reduced airway hyperreactivity in asthmatic mice. Although this study did not test this compound directly, it highlights the therapeutic potential of compounds with similar mechanisms .
- Neuroprotection : Research on other pyrrolidine derivatives suggests potential neuroprotective effects through modulation of neurotransmitter release. This effect could be beneficial in neurodegenerative diseases .
Properties
IUPAC Name |
2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-5-3-7(6(2)12-5)4-8(9,10)11;/h5-7,12H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZGQXMIYQIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.